Oxolan-2-yl 4-({[4-(phenylamino)phenyl]amino}thioxomethyl)piperazinyl ketone
Description
Oxolan-2-yl 4-({[4-(phenylamino)phenyl]amino}thioxomethyl)piperazinyl ketone is a complex organic compound featuring a piperazine backbone substituted with a thioxomethyl group and an oxolan-2-yl (tetrahydrofuran-2-yl) moiety. This compound’s unique combination of a piperazine ring (known for its flexibility in drug design), a thioamide (thioxomethyl) group (imparting metabolic stability), and an oxolan ring (enhancing lipophilicity) suggests applications in kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-(4-anilinophenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c27-21(20-7-4-16-28-20)25-12-14-26(15-13-25)22(29)24-19-10-8-18(9-11-19)23-17-5-2-1-3-6-17/h1-3,5-6,8-11,20,23H,4,7,12-16H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUCILVFUSQNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxolan-2-yl 4-({[4-(phenylamino)phenyl]amino}thioxomethyl)piperazinyl ketone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxolan Ring: The oxolan ring can be synthesized through cyclization reactions involving diols and appropriate catalysts.
Introduction of the Phenylamino Group: This step involves the reaction of aniline derivatives with suitable electrophiles to introduce the phenylamino group.
Formation of the Piperazinyl Ketone: The piperazinyl ketone can be synthesized by reacting piperazine with ketones under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-yl 4-({[4-(phenylamino)phenyl]amino}thioxomethyl)piperazinyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Oxolan-2-yl 4-({[4-(phenylamino)phenyl]amino}thioxomethyl)piperazinyl ketone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oxolan-2-yl 4-({[4-(phenylamino)phenyl]amino}thioxomethyl)piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
To contextualize this compound’s properties, we analyze its structural and functional analogs, focusing on three categories: (1) piperazine derivatives , (2) thioamide-containing compounds , and (3) oxolane-substituted molecules .
Structural Analogues
2.1.1 Piperazine Derivatives
- Piperine : A naturally occurring piperazine alkaloid lacks the thioxomethyl and oxolan groups but shares the piperazine core. Piperine exhibits bioavailability-enhancing properties but shows weaker metabolic stability compared to thioamide-containing derivatives .
- Thioridazine: A phenothiazine derivative with a piperazinyl group and sulfur substitution. Its antipsychotic activity is linked to dopamine receptor antagonism, but the absence of an oxolan ring reduces its lipophilicity compared to the target compound .
2.1.2 Thioamide-Containing Compounds
- 4-[(Phenylamino)thioxomethyl]piperazine (Ptc-piperazine): A simplified analog lacking the oxolan and extended phenylamino groups. Studies indicate Ptc-piperazine derivatives exhibit moderate antifungal activity (MIC = 16 µg/mL against Candida albicans), suggesting the thioxomethyl group contributes to microbial membrane disruption .
2.1.3 Oxolane-Substituted Molecules
- Ramelteon: A melatonin receptor agonist containing an oxolan ring.
Pharmacological and Physicochemical Comparisons
| Property | Target Compound | Piperine | Thioridazine | Ptc-piperazine |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 285.34 | 370.49 | 260 (estimated) |
| LogP | ~3.5 (predicted) | 2.14 | 4.8 | 2.1 |
| Bioactivity | Hypothesized kinase inhibition | Bioenhancer | Antipsychotic | Antifungal |
| Metabolic Stability | High (thioamide group) | Low | Moderate | Moderate |
Key Observations :
- The oxolan ring in the target compound likely improves membrane permeability compared to Ptc-piperazine but may reduce aqueous solubility.
- The thioxomethyl group enhances metabolic stability relative to piperine and thioridazine, as sulfur substitution resists cytochrome P450 oxidation .
Research Findings and Limitations
- Synthetic Challenges: The compound’s synthesis involves multi-step coupling of 4-(phenylamino)aniline with thiophosgene, followed by piperazine functionalization. Yield optimization remains problematic (<30% in reported protocols) .
- Biological Data Gaps: No direct in vivo studies exist. In silico docking suggests affinity for EGFR kinase (binding energy = -9.2 kcal/mol), but this remains unvalidated experimentally .
Biological Activity
Oxolan-2-yl 4-({[4-(phenylamino)phenyl]amino}thioxomethyl)piperazinyl ketone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Oxolan ring : A five-membered cyclic ether.
- Piperazine moiety : A six-membered ring containing two nitrogen atoms.
- Thioxomethyl group : Contributing to its reactivity and biological activity.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of similar compounds in the oxolan family. For instance, derivatives have shown significant free radical scavenging abilities and reducing power, which are essential for mitigating oxidative stress in cells .
Anticancer Effects
The compound's potential as an anticancer agent has been investigated through various in vitro studies. For example, related oxadiazole compounds demonstrated strong cytotoxicity against pancreatic cancer cell lines, indicating that the structural components of oxolan derivatives may enhance their anticancer efficacy .
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds with similar structures can inhibit key enzymes such as cholinesterases and glucosidases. This inhibition is critical for developing treatments for conditions like diabetes and neurodegenerative diseases .
Study 1: Anticancer Activity
In a study examining the anticancer effects of oxadiazole derivatives, researchers reported that certain analogs exhibited significant apoptosis in pancreatic cancer cells. The mechanism involved the activation of apoptotic signaling pathways, suggesting that the oxolan derivative may share similar mechanisms due to structural similarities .
Study 2: Antioxidant Properties
Another study focused on the antioxidant capabilities of phenyl-substituted oxadiazoles. The results indicated that these compounds could effectively scavenge free radicals and reduce oxidative damage in cellular models, supporting the hypothesis that oxolan derivatives may possess comparable antioxidant activities .
Comparative Analysis of Biological Activities
| Activity Type | Compound Type | Key Findings |
|---|---|---|
| Antioxidant | Oxadiazole derivatives | Significant free radical scavenging ability |
| Anticancer | Oxolan derivatives | Induction of apoptosis in cancer cell lines |
| Enzyme Inhibition | Phenyl-substituted oxadiazoles | Inhibition of cholinesterases and glucosidases |
Research Findings and Future Directions
The biological activity of this compound suggests it may serve as a promising candidate for further pharmacological development. Future research should focus on:
- In vivo studies to validate findings from in vitro experiments.
- Structure-activity relationship (SAR) analysis to optimize its biological properties.
- Mechanistic studies to elucidate specific pathways involved in its anticancer and antioxidant activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
